molecular formula C8H14O2 B157528 (3-Pent-4-enyloxiran-2-yl)methanol CAS No. 129171-47-7

(3-Pent-4-enyloxiran-2-yl)methanol

Cat. No.: B157528
CAS No.: 129171-47-7
M. Wt: 142.2 g/mol
InChI Key: YCZNSWCVOLTLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Pent-4-enyloxiran-2-yl)methanol is an epoxide-containing alcohol with the IUPAC name reflecting its structure: an oxirane (epoxide) ring substituted at position 3 with a pent-4-enyl group (a five-carbon chain featuring a terminal double bond) and at position 2 with a hydroxymethyl group. This compound combines the reactivity of an epoxide ring with the hydrophilicity of a primary alcohol, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

129171-47-7

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(3-pent-4-enyloxiran-2-yl)methanol

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h2,7-9H,1,3-6H2

InChI Key

YCZNSWCVOLTLPB-UHFFFAOYSA-N

SMILES

C=CCCCC1C(O1)CO

Canonical SMILES

C=CCCCC1C(O1)CO

Synonyms

Oxiranemethanol, 3-(4-pentenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-Pent-4-enyloxiran-2-yl)methanol with key analogs from literature:

Compound Name Key Functional Groups Molecular Weight (g/mol) Reactivity Profile Applications
(3-Pent-4-enyloxiran-2-yl)methanol Epoxide, primary alcohol, alkene ~158.2 (estimated) Epoxide ring-opening, alkene addition Polymer precursors, pharmaceutical intermediates
(R)-1-(4-(Benzyloxy)-3-phenethoxyphenoxy)-3-(isopropylamino)propan-2-ol (YOK-1204) Epoxide, secondary alcohol, aryl ethers, amine ~493.6 Aminolysis of epoxide, aryl ether cleavage Bioactive molecules, drug candidates
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ethoxylated alcohol, branched alkylphenol ~310.4 (CAS 9036-19-5) Surfactant properties, esterification Emulsifiers, industrial surfactants
2-(Nonylphenoxy)ethanol Ethoxylated alcohol, alkylphenol ~292.4 (CAS 27176-93-8) Stabilization, solubilization Detergents, agrochemical formulations

Key Observations :

  • Epoxide Reactivity: Unlike YOK-1204, which undergoes aminolysis to form amino alcohols, (3-Pent-4-enyloxiran-2-yl)methanol’s simpler structure allows broader accessibility to nucleophiles (e.g., water, amines, thiols) without steric hindrance from bulky aryl groups .
  • Hydrophilicity vs. Lipophilicity : The pentenyl chain in the target compound enhances lipophilicity compared to ethoxylated alcohols (e.g., CAS 9036-19-5), which rely on polar ethoxy groups for surfactant behavior .
  • Synthetic Flexibility: The terminal alkene in (3-Pent-4-enyloxiran-2-yl)methanol enables post-functionalization (e.g., hydrogenation, epoxidation), a feature absent in saturated analogs like YOK-1203.

Physicochemical Properties

Property (3-Pent-4-enyloxiran-2-yl)methanol YOK-1204 2-(Nonylphenoxy)ethanol
Boiling Point ~220–240°C (estimated) >300°C (decomposes) ~150–170°C (at reduced pressure)
Solubility in Water Moderate (due to alcohol group) Low (aryl ethers dominate) Low (highly lipophilic)
LogP (Octanol-Water) ~1.5 (estimated) ~4.2 ~3.8

Insights :

  • The target compound’s moderate water solubility distinguishes it from highly lipophilic alkylphenol ethoxylates (e.g., CAS 27176-93-8), which are tailored for non-polar environments .
  • YOK-1204’s low solubility aligns with its aromatic substituents, limiting its utility in aqueous systems compared to the target molecule .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.